molecular formula C₅H₂DBrN₄ B1144393 6-Bromopurine-d CAS No. 1803194-59-3

6-Bromopurine-d

Cat. No. B1144393
CAS RN: 1803194-59-3
M. Wt: 200.01
InChI Key:
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Description

6-Bromopurine is a small molecule that belongs to the class of organic compounds known as purines and purine derivatives . These are aromatic heterocyclic compounds containing a purine moiety, which is formed by a pyrimidine-ring fused to an imidazole ring .


Synthesis Analysis

6-Bromopurine can be synthesized via the methylation of 6-bromopurine with [11C]CH3I in various solvents and at different temperatures in the presence of potassium carbonate . The use of less polar solvents, including tetrahydrofuran (THF), 2-methyltetrahydrofuran (2-MeTHF), and ethyl acetate (AcOEt) improved the [11C]7m6BP/[11C]9m6BP selectivity from 1:1 to 2:1 .


Molecular Structure Analysis

The molecular formula of 6-Bromopurine is C5H3BrN4 . The average molecular weight is 199.008, and the monoisotopic weight is 197.954108763 .


Chemical Reactions Analysis

6-Bromopurine nucleosides are excellent substrates for substitution reactions with N-, O-, and S-containing nucleophiles in polar solvents .


Physical And Chemical Properties Analysis

6-Bromopurine is a solid substance . Its melting point is greater than 300 °C .

Scientific Research Applications

Reactivity with Glutathione and Multidrug Resistance Protein Function

6-Bromopurine, particularly as 6-bromo-7-[(11)C]methylpurine, reacts with glutathione via glutathione S-transferases in the brain. It gets converted into a substrate for multidrug resistance-associated protein 1 (MRP1), an efflux pump. This conversion rate, crucial for assessing MRP1 function, differs across species, necessitating chemical structure modification for diverse applications (Okamura et al., 2009).

Use in Nucleoside Analogue Synthesis

6-Bromopurine nucleosides exhibit surprising direct substitution reactions, valuable in synthesizing nucleoside analogues. This includes reactions with weakly nucleophilic aromatic amines in polar solvents, and the synthesis of C6-arylamine derivatives of adenosine and 2'-deoxyadenosine. These findings enhance strategies for synthesizing nucleoside analogues as biochemical tools or therapeutics (Véliz & Beal, 2001).

Biological and Biochemical Properties

6-Bromopurine has shown to enhance the carcinostatic activity of azaserine, similar to 6-chloropurine. It affects the incorporation of glycine into polynucleotide guanine of sarcoma cells, indicating a mechanism related to retardation of guanine nucleotide biosynthesis (Sartorelli et al., 1962).

Synthesis of Labelled Compounds

The synthesis of [15N3]-6-Bromopurine from labelled precursors demonstrates its use in creating labelled O6-alkylguanines for isotope dilution mass spectrometry, highlighting its role in analytical chemistry applications (Lolli et al., 1998).

Applications in Antiviral Research

8-Bromo-6-alkylamino-2-trifluoromethyl-9H-purines, derivatives of 6-bromopurine, have been synthesized for structure-activity relationship studies in anti-influenza A virus activity. This indicates the potential use of 6-bromopurine derivatives in antiviral research (Kelley et al., 1990).

Blood-Brain Barrier Penetration for PET Probes

6-Chloro- and 6-bromopurines can cross the blood-brain barrier and be used as substrates for MRPs, forming glutathione conjugates in reactions catalyzed by intracellular glutathione transferases. This property makes them useful in monitoring the functionality of MRPs in brains using positron emission tomography (PET) (Kang et al., 2015).

Noninvasive Brain Function Assessment

6-Bromo-7-[11C]methylpurine is designed for noninvasive and quantitative assessment of MRP1 function in the living brain. It allows measurement of the efflux rate of MRP1 substrates in the brain, demonstrating its utility in neurological research (Okamura et al., 2009).

Safety and Hazards

6-Bromopurine may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is recommended .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-Bromopurine-d involves the conversion of 6-chloropurine-d to 6-bromopurine-d through a substitution reaction.", "Starting Materials": [ "6-chloropurine-d", "Sodium bromide", "Potassium carbonate", "Dimethylformamide (DMF)", "Acetone" ], "Reaction": [ "Step 1: Dissolve 6-chloropurine-d in DMF", "Step 2: Add sodium bromide and potassium carbonate to the solution", "Step 3: Heat the mixture at 80°C for 24 hours", "Step 4: Cool the mixture and filter the precipitate", "Step 5: Wash the precipitate with acetone", "Step 6: Dry the product to obtain 6-bromopurine-d" ] }

CAS RN

1803194-59-3

Product Name

6-Bromopurine-d

Molecular Formula

C₅H₂DBrN₄

Molecular Weight

200.01

synonyms

6-Bromo-8-deutero-purine;  6-Bromo-9H-purine-8-d,

Origin of Product

United States

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